1-(2-Methoxyphenyl)-1,4-diazepane CAS number and synonyms
1-(2-Methoxyphenyl)-1,4-diazepane CAS number and synonyms
CAS Number: 66378-24-9 (Free Base) | Molecular Formula: C₁₂H₁₈N₂O[1]
Part 1: Identity & Physicochemical Profile[2]
Compound Identification
1-(2-Methoxyphenyl)-1,4-diazepane is a pharmacophore homolog of the widely utilized 1-(2-methoxyphenyl)piperazine (2-MeOPP). While the piperazine analog is a standard ligand for serotonergic (5-HT) and adrenergic receptors, the diazepane derivative introduces a 7-membered homopiperazine ring. This structural expansion alters conformational entropy, often modifying receptor subtype selectivity profiles (e.g., 5-HT₁A vs. α₁-adrenergic) in Structure-Activity Relationship (SAR) studies.
Synonyms:
-
N-(2-Methoxyphenyl)homopiperazine
-
1-(o-Methoxyphenyl)-1,4-diazepane
Physicochemical Data
Note: Due to the specialized nature of this intermediate compared to its piperazine analog, some values are calculated based on structure-property relationships.
| Property | Value | Context/Notes |
| Molecular Weight | 206.28 g/mol | Monoisotopic mass |
| LogP (Predicted) | ~1.7 | Moderate lipophilicity; blood-brain barrier penetrant |
| pKa (Calculated) | ~9.2 (Secondary Amine) | Basic N4 nitrogen is the primary protonation site |
| Physical State | Viscous Oil / Low melting solid | Often handled as the Hydrochloride or Fumarate salt |
| Solubility | DMSO, Methanol, DCM | Limited water solubility (Free Base) |
| H-Bond Donors | 1 | Secondary amine (N4) |
| H-Bond Acceptors | 3 | Methoxy O, Aniline N1, Amine N4 |
Part 2: Synthetic Routes & Process Chemistry[7]
Strategic Analysis of Synthesis
The synthesis of 1-aryl-1,4-diazepanes presents a regioselectivity challenge not present in symmetrical piperazines. The primary goal is mono-arylation of homopiperazine.
-
Route A: Nucleophilic Aromatic Substitution (SₙAr)
-
Mechanism: Direct displacement of a halide on 2-haloanisole.
-
Limitation: The electron-donating methoxy group deactivates the ring, making SₙAr difficult without harsh conditions (high heat) or strong electron-withdrawing groups (which are absent here).
-
-
Route B: Buchwald-Hartwig Amination (Recommended)
Protocol: Buchwald-Hartwig Cross-Coupling
This protocol describes the coupling of 2-bromoanisole with homopiperazine.
Reagents:
-
Substrate: 2-Bromoanisole (1.0 eq)
-
Amine: Homopiperazine (3.0 eq) – Excess prevents bis-arylation.
-
Catalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: BINAP or Xantphos (2-4 mol%)
-
Base: NaOtBu (1.5 eq)
-
Solvent: Toluene (Anhydrous, degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Purge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.
-
Catalyst Pre-complexation: Add Pd₂(dba)₃, BINAP, and Toluene. Stir at room temperature for 10 minutes until the solution turns a deep orange/red, indicating active catalyst formation.
-
Substrate Addition: Add 2-Bromoanisole, followed by Homopiperazine and NaOtBu.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1). Look for the disappearance of the aryl bromide.
-
Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. The excess homopiperazine can be removed via high-vacuum distillation or column chromatography (Silica gel; Gradient: DCM -> 5% MeOH/DCM + 1% NH₄OH).
Synthesis Workflow Diagram
Caption: Figure 1. Palladium-catalyzed synthesis workflow ensuring mono-arylation selectivity.
Part 3: Medicinal Chemistry & Pharmacological Significance[6][8]
The "Aryl-Diazepane" vs. "Aryl-Piperazine" Switch
In medicinal chemistry, the 2-methoxyphenyl-piperazine moiety is a "privileged structure" found in drugs like Urapidil (Antihypertensive/α₁ antagonist) and various serotonin ligands. Replacing the piperazine (6-membered) with a diazepane (7-membered) ring is a classic bioisosteric strategy used to probe the active site volume and conformational flexibility .
-
Conformational Entropy: The diazepane ring is more flexible (higher entropy) than the chair-conformation piperazine. This allows the molecule to adopt "folded" or "twisted" states that may be required for specific GPCR sub-pockets.
-
Selectivity Filter:
-
5-HT₁A Receptors: Ring expansion often decreases affinity or converts agonists to antagonists due to steric clash in the orthosteric binding site.
-
α₁-Adrenergic Receptors: Diazepane analogs frequently retain high affinity, making this scaffold useful for designing uro-selective α₁-antagonists with reduced CNS side effects (by reducing 5-HT affinity).
-
SAR Logic Diagram
Caption: Figure 2. Structural consequences of ring expansion on receptor selectivity profiles.
Part 4: Analytical Characterization
To validate the synthesis of 1-(2-Methoxyphenyl)-1,4-diazepane, the following analytical signatures must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
-
Aromatic Region (6.8 – 7.1 ppm): 4H multiplet (Characteristic of 1,2-disubstituted benzene).
-
Methoxy Group (3.85 ppm): 3H singlet (Sharp, diagnostic peak).
-
Diazepane Ring:
-
~3.2 – 3.4 ppm: 4H (m, α-protons relative to Aniline N1).
-
~2.9 – 3.1 ppm: 4H (m, α-protons relative to Amine N4).
-
~1.9 ppm: 2H (m, β-protons/homo-position).
-
Differentiation: The diazepane signals are more complex multiplets compared to the clean triplets of piperazine due to the extra methylene group.
-
Mass Spectrometry (ESI-MS)
-
Target Ion: [M+H]⁺
-
Calculated m/z: 207.15
-
Fragmentation Pattern: Loss of the methoxy group or ring cleavage may be observed at higher collision energies.
Part 5: Handling & Safety Information
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Salt Formation: The free base is prone to oxidation. It is highly recommended to convert the oil to a solid salt (e.g., Hydrochloride or Oxalate) for long-term storage.
-
Protocol: Dissolve free base in Et₂O, add 2M HCl in Et₂O dropwise. Filter the white precipitate.[4]
-
References
-
PubChem. (n.d.).[5] 1-(2-Methoxyphenyl)-1,4-diazepane (Compound).[1][3] National Library of Medicine. Retrieved from [Link]
-
Surase, Y. B., et al. (2017). Identification and synthesis of novel inhibitors of mycobacterium ATP synthase.[4] Bioorganic & Medicinal Chemistry Letters.[4] (Cited for general diazepane synthesis protocols).[6] Retrieved from [Link]
-
Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.[7] (Demonstrates the utility of the 2-methoxyphenyl-nitrogen pharmacophore). Retrieved from
-
Der Pharma Chemica. (2015). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives. (Context for 1,4-diazepine biological activity). Retrieved from [Link]
Sources
- 1. PubChemLite - 1-(2-methoxyphenyl)-1,4-diazepane (C12H18N2O) [pubchemlite.lcsb.uni.lu]
- 2. 2-(2-Methoxyphenyl)-1-phenyl-1,4-diazepane | C18H22N2O | CID 53237372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-[1-(2-Methoxyphenyl)propyl]-1,4-diazepane | C15H24N2O | CID 4402173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 1-(2-甲氧苯基)哌嗪 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
